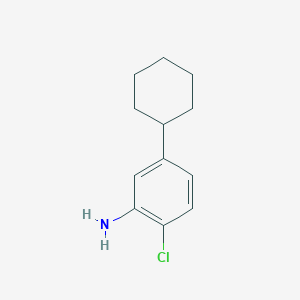
2-Chloro-5-cyclohexylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-cyclohexylaniline: is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with a chlorine atom at the second position and a cyclohexyl group at the fifth position, along with an amino group at the first position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-cyclohexylaniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 2-chloroaniline with cyclohexyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-chloroaniline and cyclohexyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The mixture is heated to a temperature of around 100-120°C for several hours to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method is the catalytic hydrogenation of 2-chloro-5-nitroaniline in the presence of a suitable catalyst like palladium on carbon (Pd/C). The hydrogenation process reduces the nitro group to an amino group, yielding this compound.
化学反応の分析
Types of Reactions: 2-Chloro-5-cyclohexylaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form cyclohexyl-substituted aniline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) can be used in polar solvents like ethanol or methanol.
Major Products:
Oxidation: Formation of 2-chloro-5-nitroaniline or 2-chloro-5-nitrosobenzene.
Reduction: Formation of 2-chloro-5-cyclohexylamine.
Substitution: Formation of 2-hydroxy-5-cyclohexylaniline or 2-methoxy-5-cyclohexylaniline.
科学的研究の応用
2-Chloro-5-cyclohexylaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers and dyes.
Biological Studies: It may be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs with specific biological activities.
作用機序
The mechanism of action of 2-Chloro-5-cyclohexylaniline depends on its specific application
Binding to Enzymes: The amino group can form hydrogen bonds with active sites of enzymes, affecting their activity.
Interaction with Receptors: The aromatic ring and substituents can interact with receptor sites, modulating their function.
Pathways Involved: The compound may influence signaling pathways by altering the activity of key enzymes or receptors involved in cellular processes.
類似化合物との比較
2-Chloroaniline: Lacks the cyclohexyl group, making it less bulky and potentially less selective in certain reactions.
5-Chloro-2-cyclohexylaniline: Similar structure but with different substitution pattern, leading to different reactivity and applications.
2-Chloro-5-nitroaniline: Contains a nitro group instead of an amino group, resulting in different chemical properties and reactivity.
Uniqueness: 2-Chloro-5-cyclohexylaniline is unique due to the presence of both a chlorine atom and a cyclohexyl group on the aromatic ring. This combination imparts specific steric and electronic effects, influencing its reactivity and interactions with other molecules. The cyclohexyl group provides bulkiness, which can enhance selectivity in certain reactions and interactions.
特性
IUPAC Name |
2-chloro-5-cyclohexylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h6-9H,1-5,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLTZIGWSIPXKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














